molecular formula C8H8BrI B8766271 4-Bromo-1-ethyl-2-iodobenzene

4-Bromo-1-ethyl-2-iodobenzene

Cat. No.: B8766271
M. Wt: 310.96 g/mol
InChI Key: CMILVJZOWWACEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-ethyl-2-iodobenzene (CAS: 175278-30-5, molecular formula: C₈H₈BrI) is a halogenated aromatic compound featuring bromine and iodine substituents at the 4- and 2-positions, respectively, and an ethyl group at the 1-position. With a molecular weight of 310.96 g/mol, it serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry . Its structure enables diverse reactivity, such as cross-coupling reactions (e.g., Suzuki-Miyaura), where iodine’s superior leaving-group ability facilitates substitution .

Properties

Molecular Formula

C8H8BrI

Molecular Weight

310.96 g/mol

IUPAC Name

4-bromo-1-ethyl-2-iodobenzene

InChI

InChI=1S/C8H8BrI/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3

InChI Key

CMILVJZOWWACEV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)Br)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs and their properties are summarized below:

Compound Name CAS No. Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Notes
4-Bromo-1-ethyl-2-iodobenzene 175278-30-5 C₈H₈BrI 1-Ethyl, 2-I, 4-Br 310.96 Pharmaceutical intermediates
4-Bromo-2-iodo-1-methylbenzene N/A C₇H₆BrI 1-Methyl, 2-I, 4-Br 313.94* Precursor for nucleoside analogs
4-Bromo-2-(chloromethyl)-1-iodobenzene 1261817-10-0 C₇H₅BrClI 2-Cl-CH₂, 1-I, 4-Br 322.38 Lab-scale synthesis
1-Bromo-4-iodobenzene 589-87-7 C₆H₄BrI 1-Br, 4-I (para-substituted) 282.90 Cross-coupling reactions
4-Bromo-1,2-diiodobenzene 21521-54-0 C₆H₃BrI₂ 1-Br, 2-I, 4-I 435.80 Specialty chemical synthesis

*Calculated from data in .

Key Observations :

  • Halogen Positioning : Para-substituted 1-Bromo-4-iodobenzene (282.90 g/mol) lacks steric hindrance, enabling faster coupling reactions compared to ortho-substituted derivatives .
  • Multi-Halogenated Derivatives: 4-Bromo-1,2-diiodobenzene (435.80 g/mol) offers two reactive iodine sites for sequential functionalization, a feature absent in mono-halogenated analogs .

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